molecular formula C10H17NO3 B2635879 N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide CAS No. 2224145-15-5

N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide

Cat. No.: B2635879
CAS No.: 2224145-15-5
M. Wt: 199.25
InChI Key: JFFUJIDVZYYLLT-UHFFFAOYSA-N
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Description

N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide is a chemical compound with a unique structure that includes a methoxy group attached to an oxane ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide typically involves the reaction of 3-methoxyoxan-4-ylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted amides or ethers.

Scientific Research Applications

N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide functionality play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyoxan-4-yl)but-2-ynamide
  • N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide

Uniqueness

N-(3-Methoxyoxan-4-yl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the combination of the methoxyoxane ring and the prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-methoxyoxan-4-yl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-10(12)11(2)8-5-6-14-7-9(8)13-3/h4,8-9H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFUJIDVZYYLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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